molecular formula C18H19BrN2O3 B5141994 2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide

2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide

Cat. No.: B5141994
M. Wt: 391.3 g/mol
InChI Key: ZVYIJEZJTUTKEM-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group and a methoxy-substituted phenyl group linked through a propanamide backbone.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-12-4-9-17(16(19)10-12)24-13(2)18(22)21-20-11-14-5-7-15(23-3)8-6-14/h4-11,13H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYIJEZJTUTKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NN=CC2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide typically involves multiple steps. One common route starts with the bromination of 4-methylpropiophenone to form 2-bromo-4-methylpropiophenone. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, sodium hydroxide for neutralization, and methylamine hydrochloride for methamination. Reaction conditions often involve controlled temperatures and the use of solvents like toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methylideneamino]propanamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways and produce various effects.

Comparison with Similar Compounds

Similar Compounds

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